molecular formula C18H19N3O2 B5633161 N-(4-{[(1-phenylcyclopropyl)carbamoyl]amino}phenyl)acetamide

N-(4-{[(1-phenylcyclopropyl)carbamoyl]amino}phenyl)acetamide

Cat. No.: B5633161
M. Wt: 309.4 g/mol
InChI Key: BUKLAQSOIWELKJ-UHFFFAOYSA-N
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Description

N-(4-{[(1-phenylcyclopropyl)carbamoyl]amino}phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This compound features a cyclopropyl group attached to a phenyl ring, which is further connected to an acetamide group through a carbamoyl linkage. The unique structure of this compound makes it a subject of study for various biological and chemical applications.

Properties

IUPAC Name

N-[4-[(1-phenylcyclopropyl)carbamoylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-13(22)19-15-7-9-16(10-8-15)20-17(23)21-18(11-12-18)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,19,22)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKLAQSOIWELKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)NC2(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[(1-phenylcyclopropyl)carbamoyl]amino}phenyl)acetamide typically involves the formation of the carbamoyl linkage. One common method is the reaction of N-substituted carbamoyl chlorides with substituted phenols. This reaction can be carried out in situ to avoid the direct manipulation of sensitive reactants . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates .

Industrial Production Methods: Industrial production of this compound may involve scalable methods such as the use of methyl carbamate as an economical carbamoyl donor in tin-catalyzed transcarbamoylation reactions. This method exhibits broad functional group tolerance and streamlined workup procedures .

Chemical Reactions Analysis

Types of Reactions: N-(4-{[(1-phenylcyclopropyl)carbamoyl]amino}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the carbamoyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(4-{[(1-phenylcyclopropyl)carbamoyl]amino}phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[(1-phenylcyclopropyl)carbamoyl]amino}phenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response .

Comparison with Similar Compounds

Uniqueness: N-(4-{[(1-phenylcyclopropyl)carbamoyl]amino}phenyl)acetamide is unique due to its specific combination of a cyclopropyl group, phenyl ring, and acetamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

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